molecular formula C13H21N3O B2379701 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol CAS No. 866155-52-4

2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol

Cat. No. B2379701
CAS RN: 866155-52-4
M. Wt: 235.331
InChI Key: LGGCXDXBASLRDT-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol (2-DMPPMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Complex Formation and Host-Guest Chemistry

A study by Galindo et al. (2004) explored the formation of heterotopic cyclic metallamacrocycles using 2-pyrimidinol derivatives. These macrocycles have potential applications in host-guest chemistry, where they can interact with various cationic and anionic species.

Antitumor Activity

The synthesis and antitumor activity of compounds related to 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol were examined by Grivsky et al. (1980). They investigated the potential of these compounds as inhibitors of mammalian dihydrofolate reductase, demonstrating significant activity against certain cancer cell lines.

Strong Dimerization via Hydrogen Bonding

Research by Beijer et al. (1998) showed that derivatives of 2-pyrimidinol exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the development of supramolecular structures.

Photochemical Dimerization

The photochemical dimerization of 2-pyrimidinol derivatives was studied by Taylor and Kan (1963). Their research contributes to understanding the chemical and physical properties of these dimers, which have applications in photochemistry and material science.

Reactivity with Nitrous Acid

Daves et al. (1964) investigated the reactivity of 4,6-dimethyl-2-pyrimidinol with nitrous acid, leading to new synthetic procedures for various pyrimidine derivatives (Daves et al., 1964). This study is important for developing new pyrimidine-based compounds in pharmaceutical and chemical industries.

Photolysis and Dimer Formation

Sen and Wells (1981) explored the photolysis of 2-dimethylamino-5, 6-dimethylpyrimidin-4-ol in various solvents, leading to the formation of photo-dimers. This research provides insights into the behavior of pyrimidinol derivatives under photolytic conditions (Sen & Wells, 1981).

Synthesis of Heterocyclic Systems

Research on the synthesis of various heterocyclic systems using derivatives of 2-pyrimidinol was conducted by Toplak et al. (1999). This research is significant for developing new pharmaceuticals and organic materials.

Betainic Guanine Model Compounds

The work by SchmidtAndreas and KindermannMarkus Karl (2001) involved the synthesis of betainic guanine model compounds, which are crucial for understanding RNA structures and functions.

properties

IUPAC Name

2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9-4-10(2)7-16(6-9)8-12-14-11(3)5-13(17)15-12/h5,9-10H,4,6-8H2,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGCXDXBASLRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC(=CC(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol

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